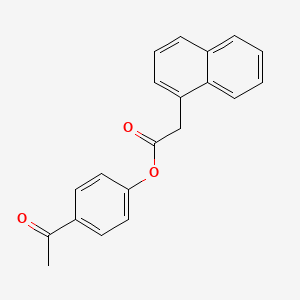![molecular formula C12H12N6O2S2 B5878252 N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide, commonly known as MTTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTTA is a thioacetamide derivative that has been synthesized using a variety of methods.
作用機序
MTTA acts by inhibiting the activity of thiol-containing enzymes such as glutathione reductase and thioredoxin reductase. This leads to an increase in oxidative stress and ultimately cell death. MTTA has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression.
Biochemical and Physiological Effects:
MTTA has been shown to induce apoptosis in cancer cells and has been found to be effective against a variety of cancer cell lines. MTTA has also been shown to have antifungal and antibacterial activities. In addition, MTTA has been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using MTTA in lab experiments is its broad range of potential applications. MTTA has been shown to be effective against a variety of cancer cell lines, as well as having antifungal and antibacterial activities. Additionally, MTTA has potential as a treatment for neurodegenerative diseases. However, one limitation of using MTTA in lab experiments is its toxicity. MTTA has been shown to be toxic to normal cells, and care must be taken when using it in experiments.
将来の方向性
There are several future directions for research on MTTA. One area of interest is the development of MTTA derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of MTTA and its potential as a treatment for neurodegenerative diseases. Finally, there is potential for the use of MTTA as a diagnostic tool for cancer and other diseases, and further research is needed in this area.
合成法
MTTA can be synthesized using a variety of methods. One of the most common methods is the reaction of 2-mercaptobenzothiazole with 1-methyl-1H-tetrazole-5-thiol in the presence of acetic anhydride. The resulting product is then treated with methoxyacetyl chloride to obtain MTTA. Other methods involve the reaction of 2-chloro-6-methoxybenzothiazole with 1-methyl-1H-tetrazole-5-thiol followed by the reaction with thiourea.
科学的研究の応用
MTTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. MTTA has also been shown to have neuroprotective effects and has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTTA has been studied for its potential as a diagnostic tool for cancer and other diseases.
特性
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S2/c1-18-12(15-16-17-18)21-6-10(19)14-11-13-8-4-3-7(20-2)5-9(8)22-11/h3-5H,6H2,1-2H3,(H,13,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASJFHYRVVFKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802750 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)





![4-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5878229.png)
![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)


![N-[2-methyl-1-(1-piperidinylcarbonyl)-1-propen-1-yl]benzamide](/img/structure/B5878255.png)
![2-[(4-bromophenyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5878262.png)

